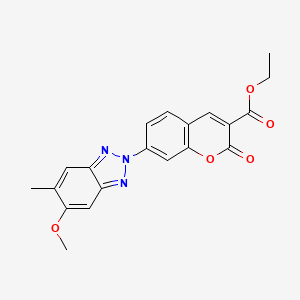
Ethyl 7-(5-methoxy-6-methylbenzotriazol-2-yl)-2-oxochromene-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 7-(5-methoxy-6-methylbenzotriazol-2-yl)-2-oxochromene-3-carboxylate is a complex organic compound characterized by its chromene core and benzotriazole substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 7-(5-methoxy-6-methylbenzotriazol-2-yl)-2-oxochromene-3-carboxylate typically involves multiple steps, starting with the preparation of the chromene core. One common approach is the condensation of 2-oxochromene-3-carboxylic acid with 5-methoxy-6-methylbenzotriazole under acidic conditions. The reaction is often carried out in the presence of a strong acid catalyst, such as sulfuric acid, and requires careful control of temperature and reaction time to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors or large-scale batch processes to achieve higher efficiency and scalability. Advanced purification techniques, such as column chromatography or recrystallization, are employed to obtain the final product with the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl 7-(5-methoxy-6-methylbenzotriazol-2-yl)-2-oxochromene-3-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted chromenes or benzotriazoles.
Wissenschaftliche Forschungsanwendungen
Ethyl 7-(5-methoxy-6-methylbenzotriazol-2-yl)-2-oxochromene-3-carboxylate has found applications in several scientific research areas:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and inflammation.
Industry: Employed in the development of advanced materials and coatings due to its unique chemical properties.
Wirkmechanismus
Ethyl 7-(5-methoxy-6-methylbenzotriazol-2-yl)-2-oxochromene-3-carboxylate is unique due to its specific structural features and potential applications. Similar compounds include other chromene derivatives and benzotriazole-based molecules. the presence of the methoxy and methyl groups in this compound distinguishes it from its analogs, potentially leading to different biological and chemical properties.
Vergleich Mit ähnlichen Verbindungen
Chromene derivatives
Benzotriazole-based molecules
Other substituted chromenes
Eigenschaften
IUPAC Name |
ethyl 7-(5-methoxy-6-methylbenzotriazol-2-yl)-2-oxochromene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O5/c1-4-27-19(24)14-8-12-5-6-13(9-18(12)28-20(14)25)23-21-15-7-11(2)17(26-3)10-16(15)22-23/h5-10H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXCSMSPBMIAJOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C(C=C2)N3N=C4C=C(C(=CC4=N3)OC)C)OC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[2-(4-Amino-3,5-dimethylcyclohexyl)propan-2-yl]-2,6-dimethylcyclohexan-1-amine](/img/structure/B8042529.png)
![3-[(E)-2-(2-oxo-3,4-dihydrochromen-3-yl)ethenyl]chromen-2-one](/img/structure/B8042548.png)
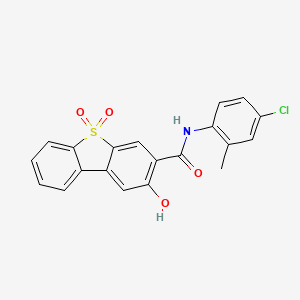
![N-[(E)-acridin-9-ylmethylideneamino]pyridine-4-carboxamide](/img/structure/B8042568.png)
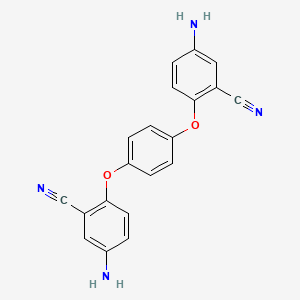
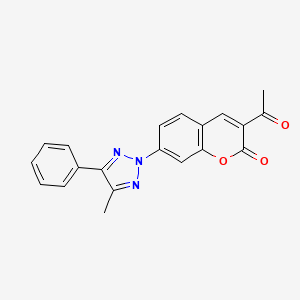
![4-[(E)-2-(5-phenylbenzotriazol-2-yl)ethenyl]benzenesulfonic acid](/img/structure/B8042575.png)
![2-[16-(Cyanomethyl)-15-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl]acetonitrile](/img/structure/B8042581.png)

![2-Ethyl-4-imino-5,6-diphenylfuro[2,3-d]pyrimidin-3-amine](/img/structure/B8042621.png)
![3-[5-[3-(4-Aminophenoxy)phenyl]-4-methyl-1,2,4-triazol-3-yl]aniline](/img/structure/B8042622.png)
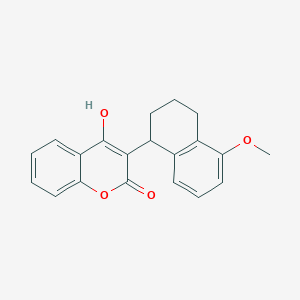
![4-Methoxy-3-methyl-6-nitro-1-phenylpyrazolo[3,4-b]quinoline](/img/structure/B8042638.png)
![4-amino-N-[3-(4-aminophenoxy)phenyl]-3-methylbenzamide](/img/structure/B8042645.png)
